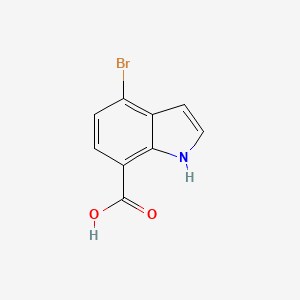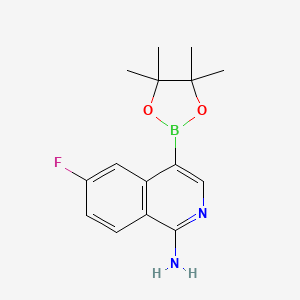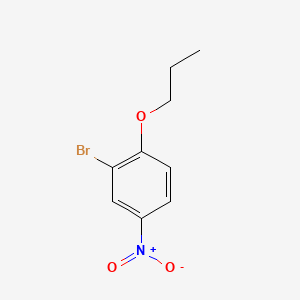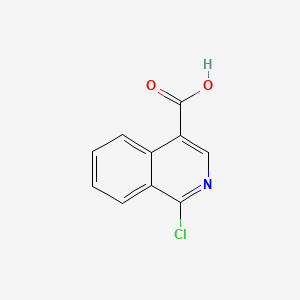![molecular formula C17H26BNO3 B578142 N-propyl-2-[3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl]acétamide CAS No. 1256359-91-7](/img/structure/B578142.png)
N-propyl-2-[3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” is a chemical compound with the molecular formula C14H20BNO3 . It is related to other compounds such as “N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide” and "4-Acetamidophenylboronic acid pinacol ester" .
Molecular Structure Analysis
The molecular structure of this compound includes a boron atom bonded to an oxygen atom, forming a 1,3,2-dioxaborolane ring. This ring is tetramethylated, meaning it has four methyl (CH3) groups attached. The boron-oxygen ring is attached to a phenyl group (a ring of six carbon atoms), which is further connected to an acetamide group (CH3CONH2) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 319.2 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors. The compound has a complexity of 397 and a topological polar surface area of 56.8 Ų .
Applications De Recherche Scientifique
Synthèse organique
Ce composé est un intermédiaire important en synthèse organique . Il peut être synthétisé par des réactions nucléophiles et d'amidation . Il est souvent utilisé pour protéger les diols dans la synthèse organique des médicaments .
Couplages de Suzuki
Dans le domaine de la chimie organique, ce composé est utilisé dans les réactions de couplage de Suzuki . Il s'agit d'un type de réaction de couplage croisé catalysée au palladium, qui est utilisée pour former des liaisons carbone-carbone.
Inhibiteurs enzymatiques
Dans la recherche sur les applications médicamenteuses, ce composé est souvent utilisé comme inhibiteur enzymatique . Les inhibiteurs enzymatiques sont des substances qui se lient aux enzymes et diminuent leur activité.
Médicaments anticancéreux
Ce composé a des applications potentielles dans le traitement du cancer . Il peut être utilisé dans la synthèse de médicaments anticancéreux .
Sondes fluorescentes
Ce composé peut également être utilisé comme une sonde fluorescente pour identifier le peroxyde d'hydrogène, les sucres, les ions cuivre et fluorure, et les catécholamines .
Vecteurs de médicaments
Les liaisons esters boriques, que ce composé contient, sont largement utilisées dans la construction de vecteurs de médicaments à réponse aux stimuli . Ces vecteurs peuvent charger des médicaments anticancéreux, de l'insuline et des gènes
Mécanisme D'action
Target of Action
Boronic acid derivatives are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The compound’s mode of action is likely related to its boronic acid pinacol ester group. This group is often used in Suzuki-Miyaura cross-coupling reactions, a type of carbon-carbon bond-forming reaction . The boronic ester group can form a complex with a transition metal catalyst, which then undergoes a transmetalation process to transfer the organic group from boron to the metal . This mechanism could potentially lead to modifications in the target molecules, altering their function.
Biochemical Pathways
Boronic acids and their derivatives are known to play roles in various biochemical processes, including signal transduction, enzyme catalysis, and cell adhesion . The compound’s effects on these pathways would depend on its specific targets and mode of action.
Pharmacokinetics
The pharmacokinetic properties of boronic acid derivatives can be influenced by factors such as their chemical structure, the presence of functional groups, and the conditions under which they are administered .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential involvement in Suzuki-Miyaura cross-coupling reactions, it might induce modifications in target molecules that could alter their function, potentially leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability and reactivity can be affected by factors such as pH, temperature, and the presence of other chemicals . Furthermore, the compound’s efficacy could be influenced by factors related to the biological environment, such as the presence of specific enzymes or receptors, and the physiological state of the cells .
Propriétés
IUPAC Name |
N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-6-10-19-15(20)12-13-8-7-9-14(11-13)18-21-16(2,3)17(4,5)22-18/h7-9,11H,6,10,12H2,1-5H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCJCWKEPWIAFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682294 |
Source


|
| Record name | N-Propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256359-91-7 |
Source


|
| Record name | N-Propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

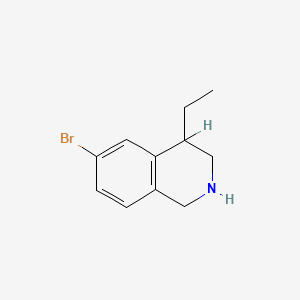
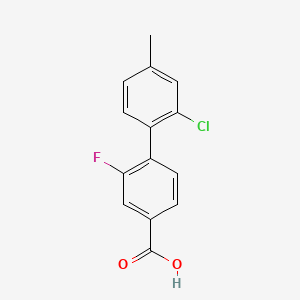
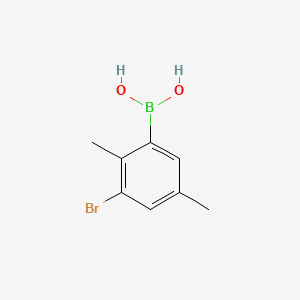
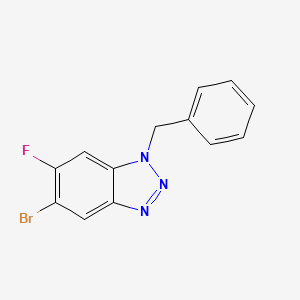
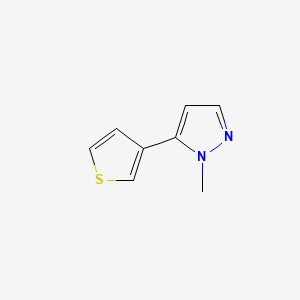
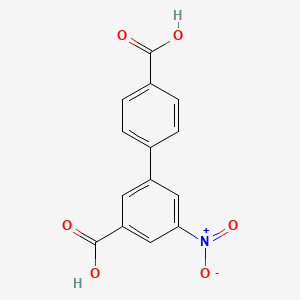
![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B578070.png)
